Cas no 1806705-72-5 (Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate)
Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate
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- Inchi: 1S/C14H17ClO3/c1-3-18-14(17)9-11-5-4-6-12(10(11)2)13(16)7-8-15/h4-6H,3,7-9H2,1-2H3
- InChI Key: IVTTZEULQPYEPK-UHFFFAOYSA-N
- SMILES: ClCCC(C1=CC=CC(CC(=O)OCC)=C1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 291
- XLogP3: 2.7
- Topological Polar Surface Area: 43.4
Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005800-250mg |
Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate |
1806705-72-5 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
| Alichem | A010005800-500mg |
Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate |
1806705-72-5 | 97% | 500mg |
806.85 USD | 2021-07-06 | |
| Alichem | A010005800-1g |
Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate |
1806705-72-5 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate
Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate: A Comprehensive Overview
Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate, with the CAS number 1806705-72-5, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a phenyl group substituted with a methyl group and an acetyl group attached to an ethyl ester. The presence of a chlorinated propanoyl group further adds complexity to its molecular architecture, making it a subject of interest for researchers exploring novel chemical entities.
The synthesis of Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate involves a series of carefully designed reactions, including Friedel-Crafts acylation and subsequent esterification processes. Recent advancements in catalytic methods have enabled the production of this compound with higher yields and improved purity, which is crucial for its application in various industries. The compound's stability under different environmental conditions has also been extensively studied, revealing its potential for use in diverse chemical reactions.
One of the most promising applications of Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate lies in the field of pharmaceuticals. Researchers have identified this compound as a potential lead molecule for the development of new drug candidates targeting specific biological pathways. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in metabolic disorders. These findings suggest that further optimization could yield compounds with enhanced bioactivity and therapeutic potential.
In addition to its pharmacological applications, Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate has also been explored for its role in agrochemicals. Recent research indicates that this compound may possess pesticidal properties, making it a candidate for the development of eco-friendly pesticides. The ability to modify its structure to enhance selectivity and reduce environmental impact is currently being investigated by agricultural chemists.
The environmental impact of Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate has been a topic of recent concern. Studies conducted under controlled laboratory conditions have revealed that this compound undergoes biodegradation at a moderate rate, suggesting that it may not persist excessively in natural ecosystems. However, further research is required to fully understand its long-term effects on aquatic and terrestrial environments.
From a structural perspective, the chloropropanoyl group plays a pivotal role in determining the physical and chemical properties of this compound. This group contributes to the molecule's hydrophobicity and reactivity, making it suitable for various organic transformations. Recent computational studies have provided insights into the electronic distribution within the molecule, which could aid in predicting its reactivity under different reaction conditions.
The methylphenyl moiety in Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate is another key feature that influences its chemical behavior. This substituent not only enhances the stability of the aromatic ring but also facilitates interactions with other molecules, such as enzymes or receptors. Understanding these interactions is essential for designing compounds with specific biological activities.
Recent advancements in analytical techniques have enabled precise characterization of Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate at both molecular and atomic levels. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided detailed insights into its structure and purity. These tools are indispensable for ensuring the quality of this compound during its synthesis and application phases.
In conclusion, Ethyl 3-(3-chloropropanoyl)-2-methylphenylacetate represents a fascinating example of how complex organic molecules can be tailored for specific applications across multiple industries. Its unique structure, coupled with recent research findings, positions it as a valuable asset in the development of novel chemicals with practical utility.
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